Methyl anthranilate

Flavor Chemistry Sensory Science Olfactory Perception

Procure the ortho-substituted Methyl anthranilate (CAS 134-20-3) with verified isomeric purity. As the sole precursor to FDA-approved Meradimate, only the ortho isomer provides the required excited-state relaxation for UV-A protection—para and meta isomers are ineffective. MA's 8.1 μg/L odor threshold enables precise flavor dosing versus ethyl anthranilate substitution. For feed, its 5–25 mg/kg safety margin exceeds MNMA's 4 mg/kg limit. ≥99% purity ensures batch-to-batch sensory consistency and regulatory compliance across flavor, sunscreen, and repellent applications.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 134-20-3
Cat. No. B042735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl anthranilate
CAS134-20-3
Synonyms2-aminobenzoic Acid Methyl Ester;  2-(Methoxycarbonyl)aniline;  2-Aminobenzoic Acid Methyl Ester;  2-Carbomethoxyaniline;  Bird Shield;  Grain 96-1;  Methyl 2-Aminobenzoate;  Methyl 6-aminobenzoate;  Methyl o-aminobenzoate;  NSC 3109;  ReJex-iT;  Rejex-iT AP 5
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1N
InChIInChI=1S/C8H9NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3
InChIKeyVAMXMNNIEUEQDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble (NTP, 1992)
In water, 2,850 mg/L at 25 °C
Slightly soluble in water
Very soluble in ethanol, ethyl ether
Freely soluble in alcohol or ether
Soluble in fixed oils, propylene glycol, volatile oils;  slightly soluble in mineral oil;  insoluble in glycerol
2.85 mg/mL at 25 °C
Soluble in oils and propylene glycol;  Insoluble in glycerol;  Slightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Anthranilate (CAS 134-20-3): A Multifunctional Ortho-Substituted Aminobenzoate Ester with Proven GRAS Regulatory Status for Industrial Procurement


Methyl anthranilate (MA, CAS 134-20-3), chemically designated as methyl 2-aminobenzoate, is a clear to pale yellow liquid ester of anthranilic acid with the molecular formula C8H9NO2 . It possesses a characteristic orange-flower odor and a slightly bitter taste, and is found naturally in grapes, strawberries, and essential oils such as neroli [1]. MA serves as a high-volume flavoring agent (FEMA 2682) with FDA GRAS status (21 CFR 172.515) [2] and is also an EPA-registered avian repellent and a precursor to the FDA-approved sunscreen component Meradimate [3][4]. Its ortho-substituted aminobenzoate structure imparts distinct physicochemical properties, including a refractive index of 1.582 (n20/D) and a melting point of 24-25°C, differentiating it from other structural isomers and ester homologs within its chemical class .

Why Methyl Anthranilate Procurement Cannot Be Substituted with Closely Related Aminobenzoates or In-Class Analogs


Substituting methyl anthranilate (MA) with close structural analogs—such as ethyl anthranilate (EA), para- or meta-methyl anthranilate isomers, or N-methylated derivatives—is not scientifically justifiable due to quantifiable differences in odor detection thresholds, UV photoprotection mechanisms, and species-specific safety margins. For instance, while MA and EA share a characteristic UV absorbance peak at 335 mμ, they exhibit divergent sensory impact profiles in wine matrices and differential enzymatic hydrolysis rates [1][2]. More critically, the ortho substitution pattern of MA is essential for its rapid excited-state relaxation dynamics, a property not shared by its para- and meta-isomers, which instead display long-lived excited states (>1.2 ns for para-MA) that preclude their use as effective sunscreen filters [3]. In animal feed applications, MA and methyl N-methylanthranilate (MNMA) possess distinct safety margins in non-avian species, with MNMA requiring a lower maximum safe feed concentration (4 mg/kg) compared to MA (5-25 mg/kg) [4]. These data underscore that interchanging these compounds without quantitative justification can lead to formulation failure, regulatory non-compliance, or compromised product performance.

Quantitative Differentiation of Methyl Anthranilate vs. Key Analogs: A Comparator-Based Evidence Guide for Scientific Procurement


Odor Detection Threshold: Methyl Anthranilate vs. 2-Aminoacetophenone in Aqueous Matrices

In a direct within-subject comparison using forced-choice psychophysical methods with 36-44 participants, methyl anthranilate (MA) exhibited a detection threshold of 8.1 μg/L in water, which is 8.1-fold higher than the 1.0 μg/L threshold observed for 2-aminoacetophenone (2AAP) [1]. This finding contradicts earlier cross-study suggestions of a ~100-fold (two-log) difference, which this controlled study attributed to methodological artifacts and small sample sizes in prior work [1]. The study further demonstrated that the detection threshold for MA is highly matrix-dependent, increasing to 300 μg/L in Riesling wine [1]. The smaller-than-expected difference between MA and 2AAP, a close structural analog, underscores the need for precise threshold data when formulating for specific odor impact.

Flavor Chemistry Sensory Science Olfactory Perception

Excited-State Photodynamics: Ortho-Methyl Anthranilate vs. Para- and Meta-Isomers as Sunscreen Precursors

Time-resolved ion yield (TR-IY) measurements in vacuum reveal that the ortho isomer, methyl anthranilate (MA), exhibits a unique photodynamic profile compared to its para- and meta-substituted analogs [1]. While MA (the ortho compound) undergoes intramolecular vibrational energy redistribution that hinders efficient excited-state relaxation—making it a 'poor choice for an efficient, efficacious sunscreen chemical filter' as noted in prior work—its photodynamics are fundamentally different from the isomers [1][2]. Specifically, para-MA exhibits a long-lived S1 excited state with a lifetime ≫1.2 ns, indicative of a weakly fluorescent, bound state, and meta-MA displays a much faster relaxation time of ∼2 ns [1]. The study concludes that meta-MA's comparatively efficient relaxation mechanism, driven by prefulvenic conical intersections, may constitute an alternative relaxation pathway, though its low UV absorbance renders it non-ideal as a sunscreen ingredient [1].

Photochemistry Sunscreen Formulation Ultrafast Spectroscopy

In Vitro Metabolic Hydrolysis Rates: Methyl Anthranilate vs. Methyl N-Methylanthranilate in Guinea Pig Liver Microsomes

A comparative in vitro metabolism study using guinea pig liver microsomes quantified the hydrolytic activity for two flavoring agents: methyl anthranilate (MA) and its N-methylated derivative, methyl N-methylanthranilate (MNMA) [1]. At a substrate concentration of 1000 μM, MA was hydrolyzed to anthranilic acid at a rate of 320 nmol/min/mg protein, whereas MNMA was hydrolyzed at a significantly slower rate of 35 nmol/min/mg protein—a 9.1-fold difference [1]. Kinetic analysis further revealed that the Vmax/Km value for MA hydrolysis was 15-fold greater in microsomes than in cytosol, indicating predominant microsomal localization of the responsible esterase activity [1]. Additionally, MNMA underwent N-demethylation to form MA at a rate of 2.8 nmol/min/mg protein, a minor pathway compared to hydrolysis [1].

Xenobiotic Metabolism Food Safety Carboxylesterase Activity

Species-Specific Safe Feed Concentration: Methyl Anthranilate vs. Methyl N-Methylanthranilate in Non-Avian Animal Nutrition

An EFSA scientific opinion evaluated the safety of two anthranilate derivatives as flavoring additives in animal feed, establishing distinct upper safe use levels for different species [1]. Methyl anthranilate (MA) is considered safe for non-avian species (e.g., piglets, poultry, cattle) at proposed use levels ranging from 5 to 25 mg/kg complete feed, providing a safety margin of up to 3 [1]. In contrast, the closely related analog methyl N-methylanthranilate (MNMA) was found to be unsafe at the proposed upper use level of 5 mg/kg feed for piglets, necessitating a reduction in the maximum safe concentration for all non-avian species to 4 mg/kg complete feed [1]. Furthermore, the use of both MA and MNMA is contra-indicated in all avian species [1].

Animal Feed Additive Regulatory Safety Flavoring Agent

Evidence-Driven Application Scenarios for Methyl Anthranilate in Industrial R&D and Formulation


Precision Flavor Formulation for Grape and Berry Profiles in Beverages and Confections

Given the direct comparative odor threshold data establishing an 8.1 μg/L threshold for MA in water (vs. 1.0 μg/L for 2AAP), flavorists can precisely calculate odor activity values (OAVs) for targeted sensory impact [8]. MA's characteristic orange-flower and Concord grape notes at 10,000 ppm in grape flavors, or its subtle berry depth at 300 ppm in strawberry and blueberry profiles, can be dosed with quantitative confidence [9]. This evidence prevents the common pitfall of substituting with ethyl anthranilate (EA), which, despite a shared UV peak at 335 mμ, exhibits a different olfactory intensity profile in wine matrices [10]. Procurement of high-purity MA (≥99%) ensures batch-to-batch sensory consistency in premium flavor houses.

Synthesis of FDA-Approved Sunscreen Active Meradimate and Related UV Absorbers

MA is the essential precursor for the synthesis of Meradimate (menthyl anthranilate), an FDA-approved broad-spectrum UV-A absorber used in commercial sunscreens [8]. The ortho substitution pattern of MA is non-negotiable for this application, as studies confirm that para- and meta-MA isomers possess entirely different excited-state relaxation dynamics (long-lived S1 state ≫1.2 ns for para-MA; ∼2 ns relaxation for meta-MA) and are not viable sunscreen intermediates [9]. Furthermore, while MA itself is a 'poor choice' for an efficient chemical filter due to intramolecular vibrational energy redistribution, this property is precisely what makes it a valuable precursor for derivatization into more photostable anthranilates [8][9]. Procurement for this application demands high-purity ortho isomer, with strict exclusion of positional isomers.

Safe and Compliant Animal Feed Flavoring Additive for Non-Avian Species

For manufacturers of animal feed flavorings, MA is the preferred anthranilate derivative based on its favorable safety profile compared to its N-methylated analog, MNMA [8]. According to EFSA, MA is safe for use in non-avian species at concentrations ranging from 5 to 25 mg/kg complete feed, providing a safety margin of up to 3 [8]. In contrast, MNMA's maximum safe concentration is capped at 4 mg/kg for all non-avian species due to toxicity concerns in piglets [8]. This regulatory differentiation, supported by metabolic data showing MA's 9.1-fold faster hydrolysis rate in liver microsomes, makes MA the low-risk, compliant choice for feed additive formulators [9]. It is critical to note that both MA and MNMA are contra-indicated for use in avian species [8].

Development of Ecologically-Based Avian Repellent Formulations for Crop Protection

MA is an EPA-registered, food-grade bird repellent with demonstrated efficacy in field trials for protecting maize, sunflowers, rice, and fruit [8]. While studies indicate that anthraquinone may show superior repellency on maize seeds (P<0.05), MA exhibits equal repellent properties on maize seedlings [9]. Its GRAS status and natural occurrence in grapes make it an attractive option for organic farming and consumer-acceptable crop protection strategies [10]. The compound's dual role as both a flavor additive and a functional repellent supports its use in integrated pest management programs where synthetic pesticides are restricted. Formulators should note that the efficacy of MA formulations is species-specific and requires optimization for target avian pests [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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